

Navigating the Landscape of Substituted Nitrobenzaldehydes: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde*

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An In-depth Guide for Researchers in Drug Discovery and Organic Synthesis

This technical guide provides a comprehensive overview of the chemical identity, properties, and synthetic methodologies related to substituted ethoxy-hydroxy-nitrobenzaldehydes. While information on the specific isomer **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde** is not readily available in current scientific literature, this paper will address known isomers and provide a detailed analysis of a closely related, well-documented compound, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, to serve as a valuable resource for researchers in this field.

Nomenclature and Isomeric Landscape

The precise arrangement of functional groups on the benzaldehyde core is critical to the chemical and biological properties of the molecule. While the initially requested compound, **3-Ethoxy-2-hydroxy-6-nitrobenzaldehyde**, remains elusive in documented research, a positional isomer, 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde, has been identified.

Identifier	Value
IUPAC Name	2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde
CAS Number	182067-57-8
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Synonyms	Benzaldehyde, 2-ethoxy-3-hydroxy-6-nitro- (9CI)

Table 1: Identifiers for 2-Ethoxy-3-hydroxy-6-nitrobenzaldehyde.[\[1\]](#)[\[2\]](#)

Due to the limited public data on the aforementioned isomer, this guide will focus on the extensively studied compound, 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.

In-Depth Analysis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This section provides a detailed examination of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde, a key intermediate in pharmaceutical synthesis.

IUPAC Name and Synonyms

Proper identification of chemical compounds is fundamental. The standardized IUPAC name and common synonyms for this compound are listed below.

Identifier Type	Identifier
IUPAC Name	3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde
CAS Number	178686-24-3
EC Number	605-831-8
PubChem CID	584878
Synonyms	Benzaldehyde, 3-ethoxy-4-hydroxy-5-nitro-

Table 2: IUPAC Name and Synonyms for 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.[3][4]

Chemical and Physical Properties

A summary of the key physicochemical properties of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde is provided in the table below. These properties are crucial for designing experimental conditions and predicting the compound's behavior in various chemical environments.

Property	Value
Molecular Formula	C ₉ H ₉ NO ₅
Molecular Weight	211.17 g/mol
Boiling Point	332.5°C at 760 mmHg
Density	1.4 ± 0.1 g/cm ³
Flash Point	154.9 ± 27.9 °C

Table 3: Chemical and Physical Properties of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde.[4]

Experimental Protocols

The synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde and its subsequent conversion to other valuable intermediates are critical processes in pharmaceutical manufacturing.

Synthesis of 3-Ethoxy-4-hydroxy-5-nitrobenzaldehyde

This protocol is based on the nitration of 3-ethoxy-4-hydroxybenzaldehyde.

Materials:

- 3-ethoxy-4-hydroxybenzaldehyde (83.0 g)
- Fuming nitric acid (22.0 ml)
- Dichloromethane (400 ml)

Procedure:

- A solution of 3-ethoxy-4-hydroxybenzaldehyde in dichloromethane is prepared in a reaction vessel equipped with a stirrer and cooling system.
- The solution is cooled to a temperature between 5-10 °C.[5]
- Fuming nitric acid is added to the stirred solution at a controlled rate of approximately 1.5 ml/min.[5]
- Following the addition, the reaction mixture is stirred for an additional 30 minutes at 3 °C.[5]
- The resulting solid product is isolated by filtration.[5]
- The product is washed sequentially with dichloromethane and water.[5]
- The purified product is dried under vacuum at 50 °C.[5]

Yield: 77.8 g (73.7%)[5]

Synthesis of 3,4-dihydroxy-5-nitrobenzaldehyde

This protocol describes the de-ethylation of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde.

Materials:

- 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde (20.0 g)
- Zinc chloride (60.0 g)
- Hydrochloric acid (37%, 15 ml)
- Water (100 ml)
- Toluene (275 ml)
- Activated carbon (2.0 g)

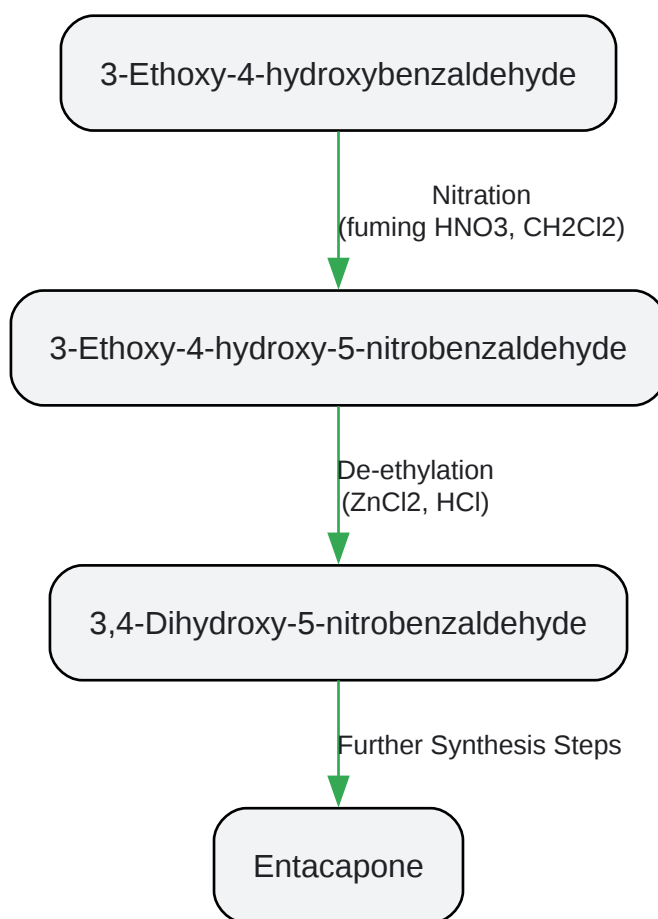
Procedure:

- A mixture of 3-ethoxy-4-hydroxy-5-nitrobenzaldehyde, zinc chloride, and hydrochloric acid is stirred at 90 °C for 17 hours.[5]
- The reaction mixture is then diluted with water and cooled to 3 °C.[5]
- After 1 hour at this temperature, the product is collected by filtration and washed with cold water.[5]
- The crude product is dried under vacuum at 100 °C.[5]
- For further purification, the crude product is mixed with toluene and activated carbon, and the mixture is heated under reflux for 45 minutes.[5]
- The hot solution is filtered and subsequently cooled to 3 °C to crystallize the pure product.[5]

Yield: 16.5 g (95.1% of crude product)[5]

Logical Relationships in Synthesis

The following diagram illustrates the synthetic pathway from the starting material, 3-ethoxy-4-hydroxybenzaldehyde, to the key intermediate 3,4-dihydroxy-5-nitrobenzaldehyde, which is a precursor for pharmaceuticals such as entacapone.[4]



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Caption: Synthetic route to 3,4-dihydroxy-5-nitrobenzaldehyde.

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